N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide
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Overview
Description
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanomethyl group, an ethyl group, a fluorophenyl group, and a cyclobutane carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the cyanomethyl and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly as a JAK inhibitor.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. As a JAK inhibitor, it binds to the Janus kinase enzymes, inhibiting their activity and thereby modulating the JAK-STAT signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and immune response.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds also act as JAK inhibitors and share structural similarities with N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide.
Cyclobutane derivatives: These compounds have a cyclobutane ring and are studied for their various biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a JAK inhibitor makes it particularly valuable in medical research for the development of new therapeutic agents.
Properties
IUPAC Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-18(11-10-17)14(19)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPLTXRBAYKTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1(CCC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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